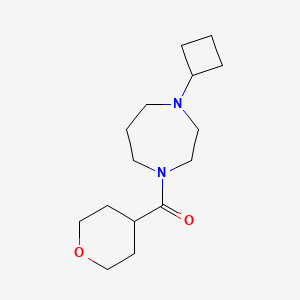![molecular formula C18H13NO4S B2477201 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid CAS No. 861209-67-8](/img/structure/B2477201.png)
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
Vue d'ensemble
Description
4-[5-(carboxymethyl)-4-phenyl-2-thiazolyl]benzoic acid is a member of benzoic acids.
Applications De Recherche Scientifique
Plant Growth Regulation
- Synthetic routes to derivatives of heterocyclic compounds, including 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid, were investigated for their potential as plant growth regulators (Harris & Huppatz, 1978).
- A study on the synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids, including related compounds, was aimed at testing them as potential plant growth regulators (Teitei, 1980).
Molecular Structure Analysis
- Research on 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate provided insights into the molecular structure of compounds related to this compound (Kosma, Selzer, & Mereiter, 2012).
Coordination Polymers and Spectral Studies
- Research on tuning the framework topologies of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers by ligand modifications, including compounds similar to this compound, was conducted to understand their structures and properties (Song et al., 2009).
Biological and Nonlinear Optical Properties
- A study on the synthesis and evaluation of biological and nonlinear optical properties of novel 2,4-disubstituted [1,3]-thiazoles carrying a 2-(aryloxymethyl)-phenyl moiety, which relates to the structural family of this compound, was conducted to explore their potential as antimicrobial and anti-inflammatory agents, as well as for their nonlinear optical (NLO) properties (Naveena et al., 2012).
Antibacterial Properties
- Research on substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, which are structurally related to this compound, was carried out to evaluate their antibacterial properties against various bacterial strains (Sapijanskaitė-Banevič et al., 2020).
Anticancer Activity
- A study on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the chemical structure of interest, was aimed at exploring their potential anticancer activity (Ravinaik et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withCaspase-3 , a protein involved in apoptosis or programmed cell death .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been implicated in theshikimate and phenylpropanoid pathways , which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Similar compounds are known to undergo conjugation in the liver and excretion as different metabolites . These processes can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with caspase-3, it may influence apoptosis or programmed cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its target .
Propriétés
IUPAC Name |
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-15(21)10-14-16(11-4-2-1-3-5-11)19-17(24-14)12-6-8-13(9-7-12)18(22)23/h1-9H,10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQPAVNNMOSSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2477119.png)
![6-Tert-butyl-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2477120.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2477123.png)




![N-tert-butyl-2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2477133.png)


![2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2477138.png)
![4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide](/img/structure/B2477139.png)
![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2477140.png)
